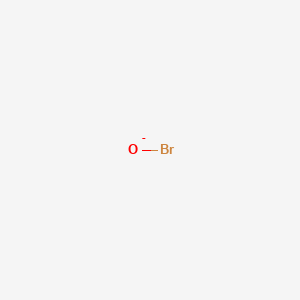

Hypobromit

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hypobromite is a monovalent inorganic anion obtained by deprotonation of hypobromous acid. It is a bromine oxoanion and a monovalent inorganic anion. It is a conjugate base of a hypobromous acid.

Applications De Recherche Scientifique

Biochemical Analysis : Hypobromite has been used in the colorimetric assay for hydroxyproline, a major constituent in structural proteins of animals and plants. This assay, which uses hypobromite as an oxidant, aids in characterizing hydroxyproline-rich glycoproteins (Lamport, 2013).

Chemical Synthesis : The synthesis and isolation of Trifluoromethyl Hypobromite (CF3OBr) has been reported. This compound is formed through a reaction involving CF3OCl and Me4N+Br3- and can be used in various chemical processes (Minkwitz et al., 1997).

Chemical Decontamination : Hypobromite ion, BrO(-), is effective as an alpha-nucleophile reacting rapidly with activated phosphorus(V) and sulfonate esters. It's considered useful for decontaminating chlorosulfide blister agents and phosphonyl nerve agents (Simanenko et al., 2004).

Crystallography : Single crystal structures of hypobromite salts have been characterized, providing insights into the structural chemistry of hypobromite anions in solid states (Topić et al., 2021).

Analytical Chemistry : Hypobromite has been used in voltammetric determination methods, such as the determination of hypochlorite and hypobromite in various solutions. This method offers a means for the indirect determination of compounds like ammonia and hydrazine (Fogg et al., 1984).

Environmental Research : The rate of hypobromite formation in chlorinated seawater has been studied, providing insights into the environmental impacts and reactions involving hypobromite in natural water bodies (Bousher et al., 1986).

Single Molecule Research : Hypobromite species generated by catalysis have been observed using single-molecule fluorescence microscopy. This research provides understanding into the behavior of these species in biochemical reactions (Martínez et al., 2008).

Chemiluminescence : Hypobromite and related oxidants have been utilized as chemiluminescence reagents, with applications in the quantification of hypohalites and enhancing or inhibiting luminol chemiluminescence (Francis et al., 2004).

Isotope Analysis : In nitrogen isotope studies of groundwater, hypobromite solutions have been used, revealing information about nitrogen sources and denitrification processes (Feast & Dennis, 1996).

Electrochemistry : The production of hypobromite in electrochemical cells has been investigated, providing insights into its production rates and energy yields, which are important for various industrial processes (Ghoroghchian et al., 1977).

Propriétés

Nom du produit |

Hypobromit |

|---|---|

Formule moléculaire |

BrO- |

Poids moléculaire |

95.9 g/mol |

Nom IUPAC |

hypobromite |

InChI |

InChI=1S/BrO/c1-2/q-1 |

Clé InChI |

JGJLWPGRMCADHB-UHFFFAOYSA-N |

SMILES |

[O-]Br |

SMILES canonique |

[O-]Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(4-fluorophenyl)methyl]-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1234540.png)

![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)